molecular formula C11H6F14O4 B1332172 Dimethyl perfluoroazelate CAS No. 22116-90-1

Dimethyl perfluoroazelate

Cat. No. B1332172
CAS RN: 22116-90-1
M. Wt: 468.14 g/mol
InChI Key: HJMVOOGDJCOYSL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of perfluorinated compounds often involves the use of perfluoroalkyl groups, which can be introduced into molecules through various synthetic routes. For example, the synthesis of quaternary 1-alkyl-3-perfluoroalkyl-4,5-dimethyl-1,2,4-triazolium salts is achieved via metathesis reactions, leading to a variety of new quaternary salts with excellent yields . Similarly, the synthesis of perfluoro-(1,4-dimethyl-2,3-diazacyclohepta-1,3-diene) is accomplished through the thermolysis of perfluoro-(6-azido-2,6-dimethyl-1-azacyclohexene), indicating that high-temperature methods can be effective for the synthesis of certain perfluorinated compounds .

Molecular Structure Analysis

The molecular structures of perfluorinated compounds are often characterized by their unique conformations and bond lengths, which can be determined using techniques such as gas-phase electron diffraction. For instance, the structure of perfluoro-(1,4-dimethyl-2,3-diazacyclohepta-1,3-diene) has been studied, revealing a C2 conformer with specific torsion angles and planar fragments . Another study on perfluoro-(1,5-dimethyl-6,7-diazabicyclo[3.2.0]hept-6-ene) shows a boat conformation with independent orientations of the -CF3 groups . These studies highlight the influence of fluorination on the molecular geometry of these compounds.

Chemical Reactions Analysis

Perfluorinated compounds can undergo a variety of chemical reactions, often leading to the formation of new functional groups or structural isomers. For example, the reaction of perfluoro(4-ethyl-3,4-dimethylhex-2-ene) with sodium azide yields perfluoro[2,3-dimethyl-2-(3-methylpentan-3-yl)]-2H-azirine, which can further react with nucleophiles to produce substituted aziridines . Isomerization reactions are also common, as seen in the transformation of perfluoro-(1,2-dimethylenecyclobutane) to perfluoro-(2-methyl-3-methylenecyclobutene) upon pyrolysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of perfluorinated compounds are significantly influenced by the presence of fluorine atoms. These compounds often exhibit high thermal stability and relatively low melting points, as observed in the quaternary salts derived from 1,4,5-trimethyl-3-perfluorooctyl-1,2,4-triazolium iodide . The electron-withdrawing effect of the fluorine atoms can also affect the reactivity of these molecules, as seen in the reactions of perfluoro-3,4-dimethyl-4-ethylhexene-(2) with thionucleophiles, leading to various isomeric products .

Mechanism of Action

While the mechanism of action for Dimethyl perfluoroazelate is not fully elucidated, it is believed that it involves both nuclear factor erythroid-derived 2-related factor (Nrf2)–dependent and independent pathways, which lead to an anti-inflammatory immune response due to type II myeloid cell and Th2 cell differentiation and neuroprotection .

Safety and Hazards

Dimethyl perfluoroazelate is associated with some safety hazards. It has been assigned the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

dimethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecafluorononanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F14O4/c1-28-3(26)5(12,13)7(16,17)9(20,21)11(24,25)10(22,23)8(18,19)6(14,15)4(27)29-2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJMVOOGDJCOYSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(C(C(C(C(C(C(=O)OC)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60338210
Record name Dimethyl perfluorononanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60338210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

22116-90-1
Record name Dimethyl perfluorononanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60338210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 22116-90-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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